Dimethyl maleate

Thermochemistry Isomerization Molecular Stability

Dimethyl maleate (DMM; CAS 624-48-6) is the dimethyl ester of maleic acid, characterized by a cis (Z) configuration around its central C=C double bond. This geometric arrangement confers distinct steric and electronic properties that fundamentally differentiate DMM from its trans isomer, dimethyl fumarate (DMF), and other maleate derivatives in synthetic applications.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 624-48-6
Cat. No. B031546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl maleate
CAS624-48-6
Synonyms(Z)-2-Butenedioic Acid Dimethyl Ester;  Maleic Acid Dimethyl Ester;  (2Z)-2-Butenedioic Acid Dimethyl Ester;  (Z)-Dimethyl 2-Butenedioate;  Dimethyl (Z)-Butenedioate;  Dimethyl cis-Butenedioate;  Dimethyl cis-Ethenedicarboxylate;  Dimethyl cis-Ethylenedicar
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)OC
InChIInChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
InChIKeyLDCRTTXIJACKKU-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.56 M

Dimethyl Maleate CAS 624-48-6: A Cis-Diester Dienophile and Michael Acceptor for Procurement Evaluation


Dimethyl maleate (DMM; CAS 624-48-6) is the dimethyl ester of maleic acid, characterized by a cis (Z) configuration around its central C=C double bond [1]. This geometric arrangement confers distinct steric and electronic properties that fundamentally differentiate DMM from its trans isomer, dimethyl fumarate (DMF), and other maleate derivatives in synthetic applications. DMM functions as a reactive dienophile in Diels-Alder cycloadditions and as a Michael acceptor in conjugate additions, with reactivity profiles quantifiably distinct from its closest structural analogs [2]. Understanding these differences is essential for rational selection in organic synthesis, polymer chemistry, and electrochemical applications where subtle structural variations produce substantial functional consequences.

1
Cis-diester dienophile for Diels-Alder cycloaddition workflows
Geometric configuration distinct from trans isomer reactivity
2
Reactive Michael acceptor for catalyst-free C-N bond formation
Supports green chemistry synthesis protocols at ambient conditions
3
Defined cis-stereochemistry for polymer microstructure control
Approximately 93% cis double bond opening in radical copolymerization

Why Dimethyl Maleate Cannot Be Interchanged with Fumarates or Other Maleate Esters: Procurement Implications


The cis configuration of dimethyl maleate creates a distinct electronic environment and steric profile compared to its trans isomer dimethyl fumarate, which is thermodynamically more stable by approximately 30 kJ mol⁻¹ [1]. This fundamental geometric difference manifests in divergent reactivity across multiple reaction classes: cycloaddition kinetics, stereochemical outcomes in copolymerization, electrochemical reduction rates, and biological target interactions all show quantifiable variation between DMM and its closest analogs. Even among maleate esters, the alkyl chain length (methyl vs. ethyl vs. butyl) significantly modulates reaction rate constants, as demonstrated in electrocarboxylation where DMM exhibits a pseudo-first-order rate constant of 32.0 sec⁻¹ compared to 19.4 sec⁻¹ for diethyl maleate [2]. Generic substitution without consideration of these quantifiable differences will compromise reaction yields, stereochemical fidelity, and functional performance.

Target
Dimethyl Maleate (cis)
Less thermodynamically stable; reactive cis-dienophile with distinct stereochemical outcomes and electrochemical kinetics.
May Appear Similar
Dimethyl Fumarate (trans)
More stable by ~30 kJ mol⁻¹; exclusive trans opening in polymerization and substantially slower electrocarboxylation kinetics.
Target
Dimethyl Maleate (C1 ester)
Higher radical anion trapping rate; compact transition state in cycloaddition; efficient neat-condition aza-Michael reactivity.
May Appear Similar
Diethyl Maleate (C2 ester)
Significantly slower electrocarboxylation rate; alkyl chain length may shift reaction kinetics and physical properties.
Target
Dimethyl Maleate
Cis configuration produces threo-rich copolymer tacticity; weak allosteric enzyme inhibition profile reported.
May Appear Similar
Other Electron-Deficient Alkenes
Stereochemical outcomes and biological target interactions may not transfer; requires application-specific validation.

Dimethyl Maleate Quantitative Differentiation Evidence: Comparator-Based Performance Data


Thermodynamic Stability: DMM vs. Dimethyl Fumarate (DMF) Energetic Difference

Dimethyl maleate (DMM) is thermodynamically less stable than its trans isomer dimethyl fumarate (DMF) by a quantifiable energy margin, which directly influences reaction driving forces and equilibrium positions in isomerization-dependent processes [1]. Density functional theory (DFT) calculations corrected for vibrational and thermal effects confirm that DMF is more stable by approximately 30 kJ mol⁻¹ [1].

Thermodynamic Stability
Head-to-head
DMF more stable by ~30 kJ mol⁻¹ vs. DMM baseline
Stability differential governs isomerization tendency and storage context.
DFT B3LYP/6-31G(d,p) with vibrational correction; calorimetric validation.
Thermochemistry Isomerization Molecular Stability

Electrochemical Reduction Rate Constants: DMM vs. Fumarate and Maleate Esters

In electrocarboxylation reactions with dissolved CO₂ in N,N-dimethylformamide solution, dimethyl maleate (DMM) exhibits a pseudo-first-order rate constant for radical anion reaction with CO₂ that is substantially higher than both its trans isomer dimethyl fumarate (DMeF) and other maleate esters [1]. DMM's rate constant (32.0 sec⁻¹) exceeds DMeF (1.5 sec⁻¹) by a factor of 21.3 and exceeds diethyl maleate (DEM, 19.4 sec⁻¹) by 65% [1].

Electrochemical Rate
Head-to-head
DMM k = 32.0 sec⁻¹; 21.3× faster than DMeF, 1.65× faster than DEM
Supports selection when rapid CO₂ trapping kinetics are prioritized.
Saturated CO₂ in DMF, Pt electrode, rotating ring-disk voltammetry.
Electrochemistry Electrocarboxylation Radical Anion Kinetics

Enzyme Inhibition Potency: Dimethyl Maleate vs. Dimethyl Fumarate in m-NAD(P)-ME Assays

In allosteric inhibition studies of human mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME), dimethyl maleate (DMM) and dimethyl fumarate (DMF) exhibit markedly different inhibitory potency profiles, as shown in comparative dose-response assays [1]. While precise IC₅₀ values vary with assay conditions, the inhibition curves demonstrate that DMF achieves substantially greater enzyme inhibition at equivalent concentrations, establishing a clear functional divergence between the geometric isomers [1].

Enzyme Inhibition
Reported
DMF: near-complete m-NAD(P)-ME inhibition; DMM: weak to moderate
Functional divergence for biochemical probe selection; exact IC₅₀ ratio not reported.
Human m-NAD(P)-ME wild-type; dose-response curves in source publication.
Enzymology Allosteric Inhibition Biochemical Pharmacology

Copolymerization Stereochemistry: cis vs. trans Double Bond Opening in Isobutene Copolymers

In free radical alternating copolymerization with isobutene, dimethyl maleate (DMM) and dimethyl fumarate (DMF) exhibit fundamentally different double bond opening stereochemistry that produces distinct polymer microstructures [1]. Proton magnetic resonance analysis reveals that DMM undergoes approximately 93% cis and 7% trans double bond opening, whereas DMF undergoes exclusive trans opening (100%) [1]. This stereochemical divergence results in DMM copolymers containing predominantly threo configurations, while DMF copolymers contain exclusively erythro configurations [1].

Copolymer Stereochemistry
Head-to-head
DMM: ~93% cis / 7% trans opening; DMF: 100% trans opening
Stereochemical outcome controls polymer tacticity and physical properties.
Free radical copolymerization with isobutene; proton NMR analysis.
Polymer Chemistry Stereochemistry Radical Copolymerization

Aza-Michael Addition Reactivity: Catalyst-Free and Solvent-Free Conditions vs. Typical Michael Acceptors

Dimethyl maleate (DMM) demonstrates uniquely high reactivity as a Michael acceptor in aza-Michael additions, enabling efficient reaction with aliphatic amines under completely catalyst-free and solvent-free conditions at room temperature [1]. In direct comparison to other commonly used electron-deficient alkenes, DMM was found to be a very reactive and selective acceptor, producing selectively mono-adducts in high yields within short reaction times without requiring catalysts, solvents, or elevated temperatures [1].

Aza-Michael Reactivity
Class-level
Catalyst-free, solvent-free, room temperature; selective mono-adducts
Reported green chemistry profile; exact comparators not named in source.
Neat conditions with aliphatic amines; data to verify with specific substrates.
Green Chemistry Michael Addition C-N Bond Formation

1,3-Dipolar Cycloaddition Activation Volumes: DMM vs. DMF Mechanistic Differentiation

In high-pressure kinetic studies of 1,3-dipolar cycloaddition with diazodiphenylmethane (Ph₂CN₂), dimethyl maleate (DMM) and dimethyl fumarate (DMF) exhibit distinct activation volumes (ΔV‡) that reflect different transition state geometries [1]. DMM shows an activation volume of −23.4±0.5 cm³ mol⁻¹, while DMF shows −22.3±0.2 cm³ mol⁻¹ [1]. The reaction volume (ΔV) for DMM was determined dilatometrically as −24.5±0.5 cm³ mol⁻¹, yielding a ΔV‡/ΔV ratio of 0.955 that supports a concerted rather than biradical mechanism [1].

Cycloaddition Activation Volume
Head-to-head
DMM ΔV‡ = −23.4±0.5 cm³ mol⁻¹; DMF ΔV‡ = −22.3±0.2 cm³ mol⁻¹
More compact transition state suggests greater pressure acceleration for DMM.
1,3-dipolar cycloaddition with Ph₂CN₂ in toluene, 25 °C, high-pressure UV.
Physical Organic Chemistry Cycloaddition High-Pressure Kinetics

Dimethyl Maleate Optimal Application Scenarios: Evidence-Based Procurement Guidance


Electrocarboxylation Synthesis Requiring Rapid CO₂ Trapping Kinetics

Dimethyl maleate is the optimal substrate choice for electrocarboxylation applications where rapid radical anion trapping by CO₂ is critical. With a pseudo-first-order rate constant of 32.0 sec⁻¹—21 times faster than dimethyl fumarate (1.5 sec⁻¹) and 65% faster than diethyl maleate (19.4 sec⁻¹)—DMM enables higher throughput and more complete conversion in electrochemical carboxylation syntheses [1]. Procurement of DMM rather than other maleate or fumarate esters is indicated when reaction rate rather than product stereochemistry is the primary optimization parameter.

Green Aza-Michael Addition for Pharmaceutical Intermediate C-N Bond Formation

For aza-Michael addition reactions targeting β-amino carbonyl derivatives, dimethyl maleate is uniquely positioned as the preferred Michael acceptor when catalyst-free and solvent-free conditions are desired. DMM reacts efficiently with aliphatic amines under ambient neat conditions, eliminating auxiliary reagent procurement costs and downstream purification burdens [1]. This green chemistry profile makes DMM the rational procurement choice for pharmaceutical intermediate synthesis programs prioritizing atom economy, reduced waste streams, and simplified operational protocols [1].

Alternating Copolymer Synthesis Requiring cis-Rich Double Bond Opening Stereochemistry

When copolymer microstructure demands predominantly cis double bond opening (~93% cis, 7% trans), dimethyl maleate is the required monomer; dimethyl fumarate yields exclusively trans opening (100%) and cannot substitute [1]. This stereochemical distinction directly governs the resulting polymer's tacticity and associated physical properties such as glass transition temperature and mechanical behavior [1]. Procurement of DMM over DMF is mandatory for applications where threo-di-isotactic and threo-di-syndiotactic triad distributions are target specifications [1].

High-Pressure Cycloaddition Protocols Benefiting from Pressure Acceleration

Dimethyl maleate exhibits a more negative activation volume (−23.4±0.5 cm³ mol⁻¹) in 1,3-dipolar cycloaddition compared to dimethyl fumarate (−22.3±0.2 cm³ mol⁻¹) and methyl acrylate (−19.8±0.4 cm³ mol⁻¹), indicating a more compact transition state [1]. This volumetric property translates to greater rate enhancement under elevated pressure conditions. For high-pressure synthetic protocols, DMM will demonstrate superior pressure acceleration relative to its analogs, making it the preferred dienophile procurement choice when pressure intensification is a viable process optimization strategy [1].

Application
Selection Property
Validation Focus
Electrocarboxylation synthesis
Radical anion trapping kinetics
Rate constant benchmarking vs. fumarate esters
Green aza-Michael C-N coupling
Catalyst-free ambient reactivity
Conversion and selectivity under neat conditions
Alternating copolymer synthesis
Cis-rich double bond opening stereochemistry
Threo/erythro triad distribution by NMR
High-pressure cycloaddition protocols
Activation volume pressure response
Rate enhancement under elevated pressure conditions

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